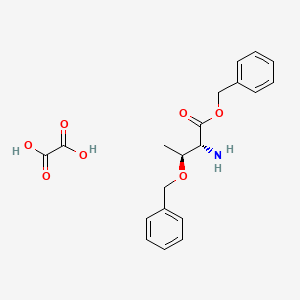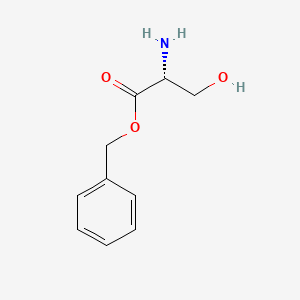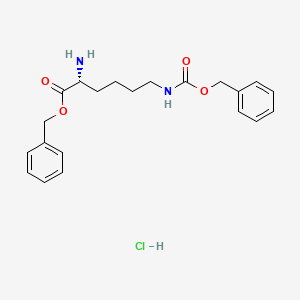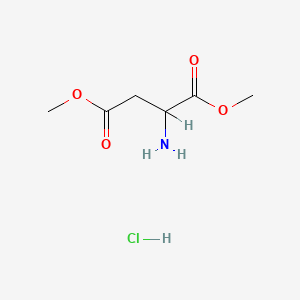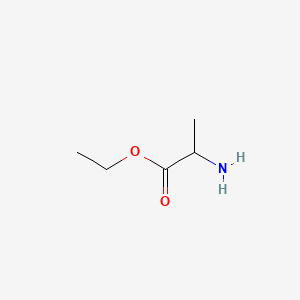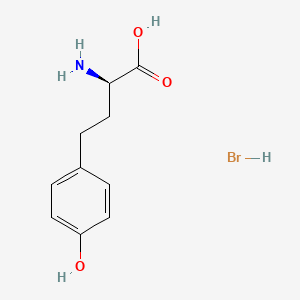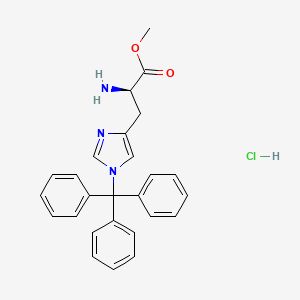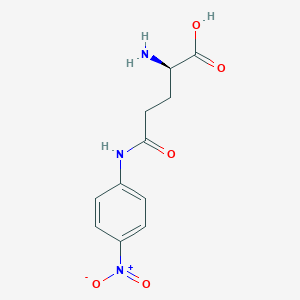
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid” is a derivative of coumarin, which is a heterocyclic compound. Coumarin and its derivatives are known for their wide spectrum of biological activities . They have been used in bioorganic chemistry, molecular recognition, and materials science .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis
The key intermediate for the synthesis of several series of new compounds such as Schiff’s bases, formic acid N’-[2-(7-hydroxy-2-oxo-2H- chromen-4-yl)acetyl] hydrazide, acetic acid N’-[2-(7-hydroxy-2-oxo-2H- chromen-4-yl)acetyl] hydrazide, and others is prepared from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester and 100% hydrazine hydrate .Aplicaciones Científicas De Investigación
Chemistry and Metabolism
The compound is related to broader categories of compounds with significant implications in biological systems. Notably, the chemistry and metabolism of methionine sources, such as 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met), have been extensively reviewed, highlighting their chemical, metabolic, nutritional, and statistical aspects. These compounds, by analogy, suggest the metabolic relevance of similar structured compounds in monogastric animals, including differences in absorption, enzymatic conversion, and utilization (Vázquez-Añón et al., 2017).
Drug Synthesis Applications
Levulinic acid (LEV), derived from biomass, exemplifies the utility of such compounds in drug synthesis. LEV and its derivatives, showcasing carbonyl and carboxyl functional groups, have shown potential in cancer treatment and medical material applications. This highlights the potential of (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid in synthesizing drugs and related medical applications due to its structural features (Zhang et al., 2021).
Role in Cosmetic and Therapeutic Formulations
The broader class of hydroxy acids, to which the compound is related, plays a significant role in cosmetic and therapeutic formulations. Their applications range from treating photoaging, acne, and pigmentation disorders, showcasing the importance of understanding these compounds' chemistry and biological mechanisms (Kornhauser et al., 2010).
Biological Activities and Antioxidant Properties
The chemistry and biological activities of coumarins, including hydroxycoumarins, indicate their significant antioxidant, anticancer, and antimicrobial activities. These properties are attributed to the 2H-chromen-2-one core structure, suggesting the biological relevance of this compound in developing new antioxidants and understanding their mechanism of action (Torres et al., 2014).
Direcciones Futuras
The future directions for the research on “(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid” and its derivatives could include further exploration of their biological and pharmacological activities, development of novel coumarin-based anticancer agents, and investigation of their potential applications in bioorganic chemistry, molecular recognition, and materials science .
Mecanismo De Acción
Target of Action
Similar compounds, such as coumarin derivatives, have been known to exhibit significant inhibitory activity against bacterial strains .
Mode of Action
It is known that coumarin derivatives can inhibit bacterial dna gyrase , which is an essential enzyme involved in DNA replication. By inhibiting this enzyme, these compounds can prevent bacterial growth and proliferation.
Biochemical Pathways
Given its structural similarity to other coumarin derivatives, it may influence pathways related to bacterial dna replication and protein synthesis .
Pharmacokinetics
Similar compounds are known to be readily absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to the inhibition of bacterial growth and proliferation .
Propiedades
IUPAC Name |
(2S)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQAKQQRJFWPOR-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



